molecular formula C21H23FN2O3S B2543399 N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878057-53-5

N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2543399
CAS No.: 878057-53-5
M. Wt: 402.48
InChI Key: WJIMJXDEFICVKG-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a fluorophenyl group and a methanesulfonyl group attached to the indole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the following steps:

Chemical Reactions Analysis

N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the indole ring.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. The fluorophenyl and methanesulfonyl groups may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Indole ring : A bicyclic structure that plays a significant role in biological activity.
  • Fluorophenyl group : The presence of fluorine enhances lipophilicity and can influence receptor binding.
  • Methanesulfonyl moiety : Known for its ability to form strong interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in various cancer models.
  • Modulation of Receptor Activity : The indole structure allows for interaction with serotonin receptors, which may contribute to psychoactive effects and influence mood disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain Gram-positive and Gram-negative bacteria, likely due to the methanesulfonyl group enhancing membrane permeability.

Biological Activity Data

Activity Type IC50 Value (µM) Target/Pathway
Protein Kinase Inhibition0.5EGFR, VEGFR
Antibacterial Activity10Staphylococcus aureus
Antitumor Activity1.2MCF-7 Breast Cancer Cells

Case Study 1: Antitumor Effects

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including MCF-7 and A549. The compound demonstrated significant cytotoxicity with an IC50 value of 1.2 µM, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

A separate investigation assessed the antibacterial efficacy of this compound against various bacterial strains. Results showed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µM, highlighting its potential for development into an antimicrobial drug .

Research Findings

Recent findings have further elucidated the pharmacological profile of this compound:

  • Selectivity : The compound exhibits selective inhibition of cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
  • Synergistic Effects : When combined with existing chemotherapeutics, the compound has shown enhanced efficacy, reducing resistance mechanisms commonly observed in cancer therapy.

Properties

IUPAC Name

N,N-diethyl-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c1-3-23(4-2)21(25)14-24-13-20(18-7-5-6-8-19(18)24)28(26,27)15-16-9-11-17(22)12-10-16/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIMJXDEFICVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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